molecular formula C15H14O B1587296 (+/-)-1-(9-Fluorenyl)ethanol CAS No. 3023-49-2

(+/-)-1-(9-Fluorenyl)ethanol

Cat. No.: B1587296
CAS No.: 3023-49-2
M. Wt: 210.27 g/mol
InChI Key: YSCDFPXLCCWBIS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1-(9-Fluorenyl)ethanol, classified as a fluorene derivative, belongs to the fluorenol compound family . It serves as a precursor for synthesizing diverse organic compounds . The primary targets of 1-(9-Fluorenyl)ethanol are these organic compounds, which include heterocyclic compounds like pyrimidines and quinolines, as well as polycyclic aromatic hydrocarbons such as naphthalene and anthracene .

Mode of Action

The interaction of 1-(9-Fluorenyl)ethanol with its targets involves the chemical formation of peptide bonds . This process requires the activation of the carboxyl group of an amino acid and the protection of the Na-amino group . The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .

Biochemical Pathways

1-(9-Fluorenyl)ethanol affects the biochemical pathways involved in the synthesis of peptides . The compound’s action on these pathways results in the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . This makes 1-(9-Fluorenyl)ethanol a valuable resource for research in the post-genomic world .

Result of Action

The molecular and cellular effects of 1-(9-Fluorenyl)ethanol’s action are primarily seen in the synthesis of peptides . By facilitating the formation of peptide bonds, 1-(9-Fluorenyl)ethanol enables the creation of peptides of various sizes and complexities . This has significant implications for research in fields such as proteomics and genomics .

Biochemical Analysis

Biochemical Properties

1-(9-Fluorenyl)ethanol is frequently used as a protecting group for amines, where the 1-(9-Fluorenyl)ethanol group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This biochemical reaction is crucial in the synthesis of various organic compounds.

Molecular Mechanism

The molecular mechanism of 1-(9-Fluorenyl)ethanol primarily involves its role as a protecting group for amines. It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This reaction is a key step in the synthesis of various organic compounds.

Chemical Reactions Analysis

Types of Reactions: (+/-)-1-(9-Fluorenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

(+/-)-1-(9-Fluorenyl)ethanol can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific structure, which allows it to serve as a versatile precursor in the synthesis of various organic compounds. Its applications in producing fluorescent dyes and its role in biological assays further highlight its distinctiveness .

Properties

IUPAC Name

1-(9H-fluoren-9-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCDFPXLCCWBIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393297
Record name 1-(9-FLUORENYL)ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3023-49-2
Record name 1-(9-FLUORENYL)ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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